molecular formula C9H9BrS B6233628 8-bromo-3,4-dihydro-2H-1-benzothiopyran CAS No. 1369139-45-6

8-bromo-3,4-dihydro-2H-1-benzothiopyran

Cat. No.: B6233628
CAS No.: 1369139-45-6
M. Wt: 229.1
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Description

8-bromo-3,4-dihydro-2H-1-benzothiopyran is a sulfur-containing heterocyclic compound that belongs to the thiepine family. It has a molecular formula of C9H9BrS and a molecular weight of 229.1 g/mol.

Preparation Methods

The synthesis of 8-bromo-3,4-dihydro-2H-1-benzothiopyran can be achieved through various methods:

    Cyclization Reactions: Substituted α-bromoketones can undergo cyclization with thiourea to form the desired compound.

    Reaction of α-Halo Carbonyl Compounds with Thiourea: This method involves the reaction of α-halo carbonyl compounds with thiourea to produce the compound.

    Condensation Reactions: 2-aminobenzenethiol can be condensed with α-bromo carbonyl compounds to yield this compound.

Chemical Reactions Analysis

8-bromo-3,4-dihydro-2H-1-benzothiopyran undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents such as acetone, chloroform, ethanol, and methanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-bromo-3,4-dihydro-2H-1-benzothiopyran has shown potent biological properties, making it valuable in scientific research:

    Antimicrobial: The compound exhibits antimicrobial activity against various bacterial and fungal strains.

    Anticancer: It has been reported to inhibit cancer cell growth by inducing cell cycle arrest and apoptosis.

    Antiviral: The compound shows antiviral properties, making it a potential candidate for antiviral drug development.

    Anti-inflammatory: It has anti-inflammatory effects, which could be useful in treating inflammatory diseases.

    Antidiabetic: The compound has shown potential in managing diabetes by regulating blood sugar levels.

    Antithrombotic: It exhibits antithrombotic properties, which could be beneficial in preventing blood clots.

Mechanism of Action

The mechanism by which 8-bromo-3,4-dihydro-2H-1-benzothiopyran exerts its effects involves various molecular targets and pathways:

    Cell Cycle Arrest: The compound induces cell cycle arrest, preventing cancer cells from proliferating.

    Apoptosis: It triggers apoptosis, leading to the programmed cell death of cancer cells.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial and viral replication.

Comparison with Similar Compounds

8-bromo-3,4-dihydro-2H-1-benzothiopyran can be compared with other similar compounds, such as:

    8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine: This compound has a similar structure but contains an oxygen atom instead of sulfur.

    8-Bromothiochroman: Another sulfur-containing heterocyclic compound with similar biological activities.

The uniqueness of this compound lies in its specific combination of sulfur and bromine atoms, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

1369139-45-6

Molecular Formula

C9H9BrS

Molecular Weight

229.1

Purity

95

Origin of Product

United States

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